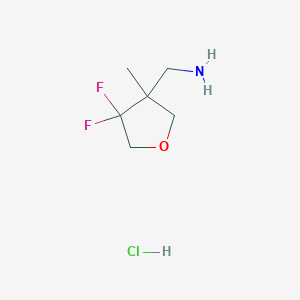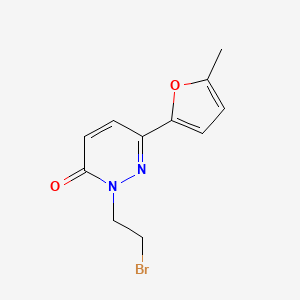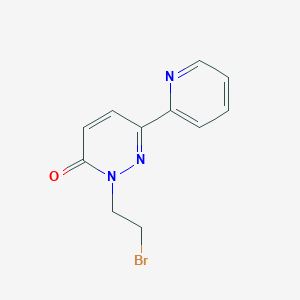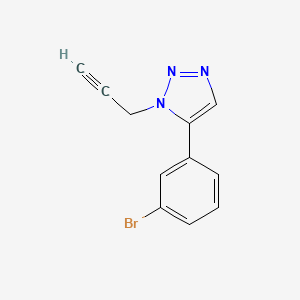
5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Descripción general
Descripción
5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (TBA) is an organotriazole compound that has been extensively studied for its potential applications in the fields of organic synthesis and medicinal chemistry. TBA has been used as a building block for the synthesis of a variety of other molecules, as well as for the preparation of pharmaceuticals and other organic compounds. In addition, TBA has been studied for its potential use as a therapeutic agent due to its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been used as a building block for the synthesis of a variety of other molecules, including pharmaceuticals and other organic compounds. For example, this compound has been used in the synthesis of peptide-based compounds, which have been studied for their potential use in the treatment of various diseases. In addition, this compound has been used in the synthesis of nucleoside analogs, which have been studied for their potential use as anti-viral agents. Furthermore, this compound has been used in the synthesis of small molecule inhibitors, which have been studied for their potential use in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is not fully understood. However, it is believed that this compound is able to interact with certain proteins in the body, resulting in a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been studied for its potential use as a therapeutic agent due to its unique biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases. Furthermore, this compound has been shown to have anti-cancer activity, which has been studied for its potential use in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in the laboratory has several advantages. First, the synthesis of this compound via the CuAAC reaction is fast and relatively inexpensive, making it an attractive option for laboratory experiments. In addition, the reaction does not require the use of toxic or hazardous chemicals, making it a safe and cost-effective option for laboratory experiments. Furthermore, this compound is relatively stable, making it an ideal choice for the synthesis of a variety of organic compounds.
However, there are some limitations associated with the use of this compound in laboratory experiments. For example, the reaction is not always successful, and the yield of the product can vary depending on the reaction conditions. In addition, the reaction requires the use of a copper salt, which can be difficult to obtain in some cases. Furthermore, the reaction is sensitive to air and moisture, which can affect the yield of the product.
Direcciones Futuras
The potential applications of 5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole are still being explored. One possible future direction is the use of this compound in the synthesis of novel pharmaceuticals and other organic compounds. In addition, further research is needed to determine the exact mechanism of action of this compound and its potential use as a therapeutic agent. Furthermore, further research is needed to explore the potential advantages and limitations of this compound for laboratory experiments. Finally, further research is needed to explore the potential uses of this compound in the development of new and improved methods for the synthesis of organic compounds.
Propiedades
IUPAC Name |
5-(3-bromophenyl)-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c1-2-6-15-11(8-13-14-15)9-4-3-5-10(12)7-9/h1,3-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDUBVJVNIWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



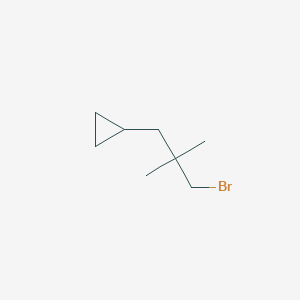
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
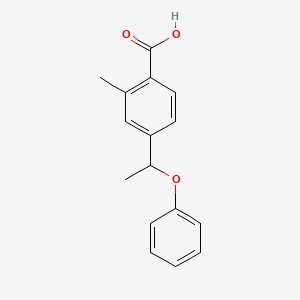
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)
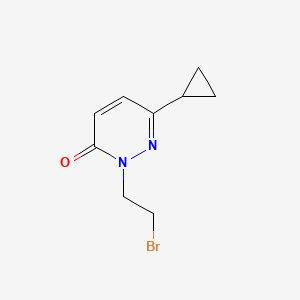
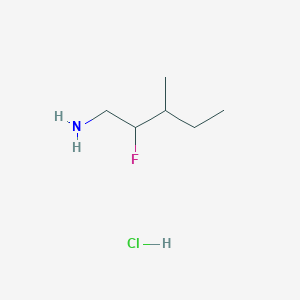
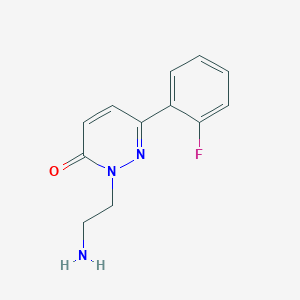
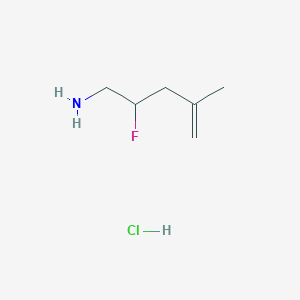

amine hydrochloride](/img/structure/B1492269.png)
